3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea
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Description
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea is a useful research compound. Its molecular formula is C14H17N3OS2 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.08130452 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2-methylsulfanyl-1,4-dihydropyrimidines, have been reported to exhibit analgesic activity and inhibit cyclooxygenase, specifically cox-2 .
Mode of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s interaction with its targets likely leads to changes in cellular processes, resulting in these diverse effects.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of similar compounds have been calculated using software like swissadme . These properties can impact the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may have potential analgesic effects and could inhibit the activity of cox-2 .
Biochemical Analysis
Biochemical Properties
3-{4-[(Methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring in its structure is known to participate in electron transfer reactions, which can influence the activity of enzymes. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, it can affect gene expression and cellular metabolism. For instance, in cancer cells, this compound has demonstrated cytotoxic effects by inducing oxidative stress, leading to apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, altering their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. The presence of the thiazole ring allows for specific interactions with nucleophilic sites on biomolecules, facilitating these effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH and temperature. Over extended periods, it can undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in adaptive responses in cells, such as upregulation of antioxidant defenses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can become toxic, leading to adverse effects such as liver damage or neurotoxicity. Studies have identified threshold doses beyond which the compound’s toxicity significantly increases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cell membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its distribution and localization within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it may interact with DNA and transcription factors, affecting gene expression. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Properties
IUPAC Name |
1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-19-9-12-10-20-14(16-12)17-13(18)15-8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDOORLASMFPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.